Isovalerylcarnitine

Catalog No.
S566408
CAS No.
31023-24-2
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovalerylcarnitine

CAS Number

31023-24-2

Product Name

Isovalerylcarnitine

IUPAC Name

3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

IGQBPDJNUXPEMT-SNVBAGLBSA-N

SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

3-methylbutyrylcarnitine, 3-methylbutyrylcarnitine, (+-)-isomer, isovalerylcarnitine

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Potential Role in Isovaleric Acidemia:

Isovaleric acidemia is a rare genetic disorder characterized by the buildup of isovaleryl-CoA, a toxic intermediate metabolite. Research has identified IVC as a specific marker for this condition. Elevated levels of IVC in blood and urine can be used for diagnosis and monitoring of the disease.

Activation of Calpain in Neutrophils:

IVC has been shown to activate calpain, a calcium-dependent protease enzyme, in human neutrophils. Calpain plays a role in various cellular processes, including inflammation and cell death. This finding suggests IVC may be involved in neutrophil function and potentially contribute to inflammatory processes in the body.

Potential Impact on Immune Function and Apoptosis:

Studies have investigated the effects of IVC on immune function and cell death (apoptosis). Some research suggests IVC may influence the activity of caspases, enzymes involved in apoptosis, and potentially impact cell proliferation. However, further research is needed to fully understand the role of IVC in these processes.

Association with Lung Cancer Risk:

Recent research using a technique called Mendelian randomization suggests a potential association between lower blood levels of IVC and increased risk of lung cancer. However, these findings are preliminary and require further investigation to confirm the relationship and understand the underlying mechanisms.

Isovalerylcarnitine is a derivative of carnitine, specifically classified as an O-isovalerylcarnitine. Its chemical formula is C12H23NO4C_{12}H_{23}NO_{4}, and it plays a significant role in human metabolism, particularly in the context of isovaleric acidemia, a metabolic disorder caused by the accumulation of isovaleryl-CoA due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase. This compound acts as a phenotypic marker for this condition, which can lead to severe neurological consequences if not managed properly .

Isovalerylcarnitine's primary function is likely related to its role in fatty acid metabolism. Carnitine transports fatty acids across the mitochondrial membrane for energy production. While IVC itself cannot enter the mitochondria, it may play a part in shuttling fatty acids indirectly [].

Elevated levels of IVC are a hallmark of isovaleric acidemia, a genetic disorder where the body cannot properly break down L-leucine. In this case, IVC accumulation is thought to be a consequence of the metabolic dysfunction, not the direct cause of the disease symptoms [].

. Primarily, it is involved in the transport of fatty acids into the mitochondria for oxidation. The conversion of isovaleryl-CoA to isovalerylcarnitine facilitates this transport, allowing for subsequent metabolic pathways to occur. The compound can also undergo hydrolysis to release free carnitine and isovaleryl groups, which are then utilized in various metabolic processes .

Biologically, isovalerylcarnitine acts as a detoxifying agent by binding to toxic acyl groups such as isovaleryl. In conditions like isovaleric acidemia, the administration of carnitine supplements has been shown to promote the excretion of isovalerylcarnitine and reduce the levels of toxic metabolites in the body. This detoxification process is crucial for maintaining metabolic balance and preventing damage to the central nervous system .

Isovalerylcarnitine can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as carnitine acyltransferases that catalyze the reaction between carnitine and isovaleryl-CoA.
  • Chemical Synthesis: Chemical methods involve the acylation of carnitine with isovaleryl chloride or similar acylating agents under controlled conditions.
  • Biotechnological Approaches: Recent advancements include using genetically modified microorganisms that can produce isovalerylcarnitine from simpler substrates through fermentation processes .

Isovalerylcarnitine has several applications:

  • Clinical Use: It is primarily used in managing metabolic disorders like isovaleric acidemia by supplementing carnitine to enhance detoxification processes.
  • Research: It serves as a biomarker for studying metabolic pathways related to fatty acid oxidation and amino acid metabolism.
  • Pharmaceuticals: The compound has potential applications in developing treatments for metabolic disorders and improving fatty acid metabolism .

Isovalerylcarnitine shares structural similarities with several other compounds involved in fatty acid metabolism. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
3-MethylbutyrylcarnitineC12H23NO4C_{12}H_{23}NO_{4}Involved in 3-methylbutyric acid metabolism; similar detoxification role.
AcetylcarnitineC9H17NO4C_{9}H_{17}NO_{4}Plays a role in energy production; simpler structure.
PropionylcarnitineC11H21NO4C_{11}H_{21}NO_{4}Related to propionic acid metabolism; similar function but different acyl group.

Isovalerylcarnitine's uniqueness lies in its specific involvement with isovaleric acidemia and its role as a detoxifying agent for a particular toxic metabolite, distinguishing it from other acylcarnitines that may have broader or different metabolic roles .

XLogP3

1.6

Wikipedia

Isovaleryl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2024-04-14

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